Perchloric acid--2-aminoethan-1-ol (1/1)
Description
Perchloric acid--2-aminoethan-1-ol (1/1) is a 1:1 adduct formed between perchloric acid (HClO₄) and 2-aminoethanol (ethanolamine, C₂H₇NO).
- Chemical Formula: HClO₄·C₂H₇NO
- Molar Mass: 161.54 g/mol (calculated from HClO₄: 100.46 g/mol and ethanolamine: 61.08 g/mol).
- Properties: Likely highly water-soluble due to the ionic nature of perchlorate salts and the polar hydroxyl/amine groups of ethanolamine. Perchloric acid itself is a strong oxidizer, especially in anhydrous form, and reacts violently with organic materials .
Properties
CAS No. |
38092-76-1 |
|---|---|
Molecular Formula |
C2H8ClNO5 |
Molecular Weight |
161.54 g/mol |
IUPAC Name |
2-aminoethanol;perchloric acid |
InChI |
InChI=1S/C2H7NO.ClHO4/c3-1-2-4;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5) |
InChI Key |
DSEOTRMJCQLEIV-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–2-aminoethan-1-ol (1/1) typically involves the reaction of perchloric acid with 2-aminoethan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent any side reactions. The general reaction can be represented as:
HClO4+HOCH2CH2NH2→HOCH2CH2NH3+ClO4−
Industrial Production Methods
In an industrial setting, the production of perchloric acid–2-aminoethan-1-ol (1/1) involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process typically includes the use of specialized equipment to control the reaction environment and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–2-aminoethan-1-ol (1/1) can undergo various chemical reactions, including:
Neutralization Reactions: The compound can react with bases to form salts.
Oxidation-Reduction Reactions: Due to the presence of perchloric acid, the compound can participate in redox reactions.
Substitution Reactions: The amino group in 2-aminoethan-1-ol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Neutralization: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation-Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, neutralization with sodium hydroxide would yield sodium perchlorate and 2-aminoethanol.
Scientific Research Applications
Perchloric acid–2-aminoethan-1-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of buffer solutions and as a stabilizing agent for certain biological samples.
Medicine: Investigated for potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of perchloric acid–2-aminoethan-1-ol (1/1) involves the interaction of the perchlorate ion with various molecular targets. The perchlorate ion is a strong oxidizing agent, which can lead to the oxidation of organic and inorganic substrates. The aminoethanol component can act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Clopyralid-olamine (3,6-Dichloro-2-pyridinecarboxylic acid - 2-aminoethanol (1:1))
Chemical Formula: C₈H₁₀Cl₂N₂O₃ Molar Mass: 253.083 g/mol Applications: Herbicide and pesticide, leveraging the clopyralid anion’s herbicidal activity and ethanolamine’s role as a stabilizing counterion .
Table 1: Comparative Analysis
Other Ethanolamine Salts
These would differ in:
Q & A
Q. What are the critical safety protocols for handling perchloric acid--2-aminoethan-1-ol (1/1) in laboratory settings?
Methodological Answer:
- Ventilation: Conduct experiments in a fume hood specifically rated for perchloric acid use to prevent inhalation of vapors or explosive residue accumulation .
- Personal Protective Equipment (PPE): Wear chemically resistant gloves, goggles with side shields, and lab coats. Avoid synthetic fabrics that may react with perchloric acid .
- Decontamination: Clean spills immediately using water and non-combustible absorbents. Avoid organic materials (e.g., paper towels) that may form explosive mixtures .
- Storage: Store in glass containers away from organic compounds, reducing agents, and heat sources. Label containers with hazard warnings (e.g., "Corrosive," "Oxidizer") .
Q. How to prepare a standardized solution of perchloric acid--2-aminoethan-1-ol (1/1) for titrimetric analysis?
Methodological Answer:
- Procedure (Adapted from Perchloric Acid Standardization):
- In a 1,000 mL volumetric flask, mix 8.7 mL of 70% perchloric acid with 500 mL glacial acetic acid.
- Add 25 mL acetic anhydride to neutralize residual water, then dilute to volume with glacial acetic acid .
- Standardize against primary standards (e.g., potassium hydrogen phthalate) using potentiometric titration.
- Precaution: Monitor temperature during mixing to avoid exothermic reactions.
Q. What are validated analytical methods for quantifying potassium in perchloric acid--2-aminoethan-1-ol (1/1) matrices?
Methodological Answer:
- Flame Photometry:
- Quality Control: Include blanks and spikes to validate recovery rates (target: 95–105%).
Advanced Research Questions
Q. How to investigate the reaction kinetics of perchloric acid--2-aminoethan-1-ol (1/1) in redox systems?
Methodological Answer:
Q. Table 1. Rate Constants at Varying Concentrations
| [HClO₄] (M) | [Reductant] (M) | (s⁻¹) |
|---|---|---|
| 1.0 | 0.1 | 0.021 |
| 2.0 | 0.2 | 0.045 |
| 3.0 | 0.3 | 0.093 |
Q. How to optimize HPLC methods for separating perchloric acid--2-aminoethan-1-ol (1/1) derivatives?
Methodological Answer:
- Mobile Phase Preparation:
- Column Selection: Use monolithic C18 columns for high-resolution separation of polar amines.
- Validation: Assess peak symmetry, retention time reproducibility, and limit of detection (LOD < 0.1 µg/mL).
Q. How to resolve contradictory data in studies on perchloric acid--2-aminoethan-1-ol (1/1) reactivity?
Methodological Answer:
- Root-Cause Analysis:
- Statistical Tools:
Q. What are best practices for synthesizing perchloric acid--2-aminoethan-1-ol (1/1) with high purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
